molecular formula C3H4N4 B072006 1,2,4-Triazin-3-amine CAS No. 1120-99-6

1,2,4-Triazin-3-amine

Cat. No. B072006
CAS RN: 1120-99-6
M. Wt: 96.09 g/mol
InChI Key: MJIWQHRXSLOUJN-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-triazine is a heterocyclic compound with the molecular formula C2H4N4. It is a derivative of triazine, which is a six-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential pharmacological activities .

Synthetic Routes and Reaction Conditions:

    Sonogashira Coupling Reaction: One common method involves the Sonogashira coupling reaction of 3-amino-6-bromo-1,2,4-triazine with terminal alkynes in the presence of a palladium catalyst, copper(I) iodide, a base, and a solvent.

    Chichibabin Reaction:

Industrial Production Methods:

  • Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are less commonly disclosed in public literature.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalyst: Used in coupling reactions.

    Copper(I) Iodide: Acts as a co-catalyst in Sonogashira coupling.

    Aqueous Ammonia: Used in Chichibabin reaction for amination.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-1,2,4-triazine involves its interaction with specific molecular targets:

Similar Compounds:

    1,2,3-Triazine: Another triazine derivative with different nitrogen atom positions.

    1,3,5-Triazine: Known for its applications in herbicides and resins.

Uniqueness:

Safety and Hazards

1,2,4-Triazin-3-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes .

Future Directions

While specific future directions for 1,2,4-Triazin-3-amine are not detailed in the retrieved information, it is known that triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . Their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

properties

IUPAC Name

1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H,(H2,4,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIWQHRXSLOUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149816
Record name 3-Amino-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1120-99-6
Record name 3-Amino-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-99-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,2,4-triazine
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Record name 3-Amino-1,2,4-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-triazin-3-ylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Amino-1,2,4-triazine?

A1: 3-Amino-1,2,4-triazine has a molecular formula of C3H4N4 and a molecular weight of 96.09 g/mol.

Q2: How is the crystal structure of 3-Amino-1,2,4-triazine characterized?

A: X-ray diffraction studies reveal that 3-Amino-1,2,4-triazine molecules form hydrogen-bonded chains in the crystalline state. These chains are nearly parallel to the b-axis and inclined towards the a and c axes. [, ] The double bonds are located at the C(2)-N(2) and C(3)-N(3) positions. The amino group at position 3 participates in resonance with the triazine ring. []

Q3: What computational methods have been employed to study 3-Amino-1,2,4-triazine?

A: Researchers have used various computational methods including molecular mechanics (MM2) and quantum mechanics (ab initio methods with Hartree-Fock and Møller-Plesset operators using basis sets like STO-3G, 3-21G, and 6-31G). Semi-empirical methods like AM1, MINDO/3, MNDO, and PM3 have also been utilized. [] Ab initio calculations using the Hartree-Fock method with the 6-31G basis set showed the best agreement with experimental bond lengths and angles from X-ray diffraction data. []

Q4: Have theoretical studies investigated solvent effects on 3-Amino-1,2,4-triazine?

A: Yes, theoretical studies have explored the impact of solvents on the structure, vibrational spectra, and tautomerism of 3-Amino-1,2,4-triazine. []

Q5: What are some key synthetic approaches to 3-Amino-1,2,4-triazine and its derivatives?

A5: Common synthetic routes include:

  • Condensation reactions: α,α-Dibromoketones react with morpholine to yield ketoaminals, which then condense with aminoguanidine to produce 5-substituted-3-amino-1,2,4-triazines with high regioselectivity. []
  • Nucleophilic substitution: The sililated intermediate of 3-amino-1,2,4-triazin-5(2H)-one acts as a nucleophile to introduce substituents at the N-2 and N-6 positions or as an electrophile for N-5 substitutions. []
  • Cyclization reactions: Thermolysis of condensed N-amino-α-azidoimidazoles leads to the formation of 3-amino-1,2,4-triazines through the proposed intermediacy of C-nitrenes. [, ]
  • Palladium-catalyzed amination: Palladium catalysts facilitate the coupling of 3-bromo-5,6-diphenyl-1,2,4-triazine with suitable amines, as exemplified by the synthesis of N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine. []

Q6: What is the reactivity of 3-amino-1,2,4-triazine with electrophiles?

A: Studies have explored the reactions of 3-amino-1,2,4-triazine with electrophiles like boronic acids and terminal alkynes under palladium catalysis. Amination at the 5-position, followed by reactions with phenyl isocyanates or benzoyl chlorides, yields diverse monoureido and benzoylated derivatives. []

Q7: How does the presence of an amino group at position 3 influence the reactivity of 1,2,4-triazines?

A: The 3-amino group significantly impacts reactivity, particularly towards carbonitriles, carbonyl compounds, and isothiocyanates. The specific reactions and product outcomes depend on the other substituents present on the triazine ring. []

Q8: How has 3-Amino-1,2,4-triazine been utilized in materials science?

A: 3-Amino-1,2,4-triazine serves as a precursor for synthesizing mesoporous carbon nitride materials with ordered pore structures and high nitrogen content. These materials exhibit potential in areas like selective gas sensing. []

Q9: Can you elaborate on the properties and applications of mesoporous carbon nitride derived from 3-Amino-1,2,4-triazine?

A: Mesoporous carbon nitride derived from 3-Amino-1,2,4-triazine using a nano-hard-templating approach shows a high surface area (472-635 m2 g-1), large pore volume (0.71-0.99 cm3 g-1), and tunable pore diameters (5.5-6.0 nm). [] The material demonstrates a selective sensing preference for acidic molecules, especially formic acid, attributed to the presence of weak basic sites on its surface. []

Q10: What are the key areas of interest for the biological activity of 3-Amino-1,2,4-triazine derivatives?

A10: Research highlights the potential of 3-amino-1,2,4-triazine derivatives in:

  • Antibacterial agents: Studies have investigated the synthesis and antibacterial properties of various 3-amino-1,2,4-triazine derivatives. []
  • PDK inhibitors: This class of compounds shows promise as inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), particularly PDK1, a target in cancer metabolism. [, ]
  • Tuberculostatic agents: Certain 1,2,4-triazine derivatives, including those with a 3-amino substituent, have shown potential for treating tuberculosis. []

Q11: How do 3-amino-1,2,4-triazine derivatives exert their effects as PDK inhibitors?

A: These derivatives typically bind to the ATP-binding site of PDK1, as revealed by molecular modeling studies. [] This interaction inhibits PDK activity, impacting cellular metabolism, redox balance, and potentially leading to cancer cell death. []

Q12: What is the structure-activity relationship (SAR) for 3-Amino-1,2,4-triazine derivatives as PDK inhibitors?

A: While specific SARs are under investigation, studies suggest that structural modifications to the 3-amino-1,2,4-triazine core, such as the introduction of aryl and heteroaryl substituents, influence potency, selectivity, and anticancer activity. [, ]

Q13: Has 3-Amino-1,2,4-triazine been investigated for its interaction with other biological targets?

A: Yes, studies have explored its interactions with the Adenosine A2A receptor, a G protein-coupled receptor involved in various physiological processes. []

Q14: Are there any biomarkers associated with the activity of 3-Amino-1,2,4-triazine derivatives?

A: While specific biomarkers are under investigation, researchers are exploring the modulation of the PDK/PDH axis as a potential indicator of efficacy for PDK inhibitors. []

Q15: What analytical techniques are commonly used to characterize and quantify 3-Amino-1,2,4-triazine and its derivatives?

A: Common methods include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for determining the structure and confirming the regiochemistry of synthesized compounds. [, ]* X-ray Diffraction (XRD): XRD provides insights into the crystal structure and intermolecular interactions of 3-Amino-1,2,4-triazine. [, ]* Mass Spectrometry: This technique helps analyze the mass-to-charge ratio of ions and is valuable for identifying reaction products and intermediates. []

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